ethidium bromide

Vue d'ensemble

Description

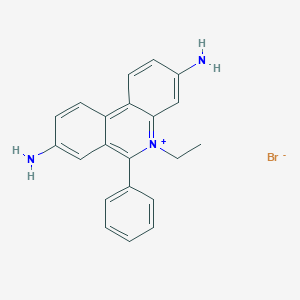

Ethidium bromide (3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide) is a phenanthridine-derived fluorescent dye widely used in molecular biology for DNA intercalation and visualization . Its planar aromatic structure allows it to insert between DNA base pairs, altering nucleic acid topology and inhibiting processes like RNA and DNA synthesis . This compound is indispensable in applications such as agarose gel electrophoresis (detecting DNA at ~0.25 ng/band) , studying supercoiled DNA in bacteriophages and SV40 virus , and analyzing frameshift mutations in phage T4 . Despite its utility, this compound is a potent mutagen, necessitating careful handling .

Méthodes De Préparation

Ethidium bromide (C₂₁H₂₀N₃Br, molecular weight 394.31 g/mol) is a dark red, crystalline compound with a melting point of 255–266°C . Its planar aromatic structure enables intercalation between DNA base pairs, enhancing fluorescence upon UV excitation . The compound exhibits distinct absorption maxima at 210 nm (εₘₘ = 0.2–0.5), 285 nm (εₘₘ = 5.0–10.0), 316 nm (εₘₘ = 50.0), and 343 nm (εₘₘ = 40.0) in aqueous solutions . Solvent polarity significantly influences its spectral properties:

Table 1: Solvent-Dependent Absorption Maxima of this compound

| Solvent | λₘₐₓ (nm) |

|---|---|

| Water | 480 |

| Methanol | 520 |

| Ethanol | 532 |

| DMSO | 535 |

Fluorescence emission peaks at 605 nm when bound to DNA, with a 20-fold intensity increase compared to free EtBr . This Stokes shift arises from reduced solvent quenching in the hydrophobic intercalation site .

Preparation of this compound Stock Solutions

Standard Aqueous Solution Protocol

A 10 mg/mL stock solution is prepared by dissolving 10 g of EtBr in 800 mL of distilled water under continuous magnetic stirring for 4–6 hours . The final volume is adjusted to 1 L, yielding a 0.02536 M solution. The solution must be stored in amber glass or foil-wrapped containers at room temperature to prevent photodegradation .

Table 2: Components for 1 L of 10 mg/mL this compound Solution

| Component | Mass/Volume | Final Concentration |

|---|---|---|

| This compound | 10 g | 0.02536 M |

| Distilled water | 1 L | N/A |

Concentration Adjustment for Staining

For post-electrophoresis staining, dilute the stock solution to 0.5–1 μg/mL in distilled water or Tris-borate-EDTA (TBE) buffer . Optimal destaining requires 15–30 minutes of agitation, followed by a 5-minute wash to reduce background fluorescence .

Incorporation of this compound into Agarose Gels

Pre-Staining Method

-

Gel Preparation : Dissolve 0.75 g agarose in 50 mL of 1× TBE buffer (2.5 mL 10× TBE + 47.5 mL H₂O)2.

-

Microwave Dissolution : Heat the mixture for 45–60 seconds until the agarose fully dissolves.

-

EtBr Addition : Cool to 50–60°C, then add 2.5 μL of 10 mg/mL EtBr per 50 mL gel solution (final concentration: 0.5 μg/mL)2.

-

Casting : Pour the mixture into a gel tray and allow polymerization at room temperature for 30 minutes2.

Post-Staining Protocol

-

Electrophoresis : Run DNA samples in an EtBr-free gel using 1× TBE buffer.

-

Staining Bath : Submerge the gel in 0.5 μg/mL EtBr solution for 30 minutes with gentle agitation .

-

Destaining : Rinse in distilled water for 5–15 minutes to eliminate unbound dye .

Table 3: Comparison of Pre-Staining vs. Post-Staining Methods2

Analyse Des Réactions Chimiques

Intercalation with Nucleic Acids

Ethidium bromide binds to DNA/RNA via intercalation, where its planar aromatic ring inserts between adjacent base pairs. This interaction alters nucleic acid topology and forms fluorescent complexes detectable at 605 nm under UV light .

Key Research Findings:

Mechanism :

-

Intercalation induces unwinding of the DNA helix by 26° per molecule .

-

Hydrophobic stacking interactions dominate, with minor electrostatic contributions from the cationic ethyl group .

Redox and Degradation Reactions

This compound undergoes Fenton-like degradation in the presence of Fe³⁺/H₂O₂ systems, producing less hazardous byproducts .

Degradation Pathways:

-

Hydroxyl radical attack :

-

Catalytic decomposition :

Degradation Byproducts :

Competitive Binding with Proteins

This compound disrupts DNA-protein interactions by:

-

Direct competition : Displaces DNA-binding proteins like Oct-2 and Pit-1 at 50–100 µM concentrations .

-

Structural interference : Alters DNA conformation (e.g., Z-DNA stabilization), inhibiting replication in kinetoplastids .

Experimental Evidence :

-

Coimmunoprecipitation assays show this compound (50 µM) reduces DNA-dependent protein associations by 85% .

-

Inhibits mitochondrial DNA replication in eukaryotes at 1 µg/mL .

Solvent-Dependent Spectral Shifts

This compound’s absorbance and fluorescence vary significantly with solvent polarity :

| Solvent | (nm) | (M⁻¹cm⁻¹) |

|---|---|---|

| Water | 343 | 5,600 |

| Methanol | 515 | 4,800 |

| DMSO | 535 | 3,200 |

Mechanism :

Mutagenic Reactions

This compound acts as a frameshift mutagen via:

-

DNA intercalation : Induces replication errors in Salmonella typhimurium TA1538 (Ames test) .

-

Metabolic activation : Requires liver S9 fraction for mutagenicity in mammalian cells .

Toxicological Data :

Applications De Recherche Scientifique

Visualization of Nucleic Acids

Ethidium bromide is primarily employed as a stain in gel electrophoresis, allowing researchers to visualize DNA and RNA bands. When exposed to ultraviolet (UV) light, EtBr fluoresces, enhancing the visibility of nucleic acid fragments.

- Mechanism : this compound intercalates between the bases of DNA, causing fluorescence that is approximately 20 times greater when bound to DNA compared to its free state in solution .

Table 1: Comparison of this compound with Alternative Dyes

| Property | This compound | SYBR Green | GelRed |

|---|---|---|---|

| Fluorescence Intensity | High | Moderate | High |

| Toxicity | Moderate | Low | Low |

| Cost | Low | Moderate | Moderate |

| Detection Method | UV light | Blue light | UV light |

Antitumor Research

This compound has been investigated for its potential antitumor effects. Studies have shown that it can significantly increase the lifespan of mice with certain types of tumors, indicating its potential as an antitumor agent.

- Case Study : In experimental models, this compound increased the lifespan of mice with 6C3HED-OG tumors by up to 200% . This suggests that it may inhibit tumor growth through mechanisms involving RNA-dependent DNA polymerase inhibition.

Cell Division Studies

Research has demonstrated that this compound can affect cell division processes. Its addition to cell cultures has been shown to inhibit DNA synthesis while allowing RNA and protein synthesis to continue temporarily.

- Findings : In studies on Strigomonas oncopelti, this compound inhibited DNA synthesis rapidly, while RNA synthesis persisted for several hours post-treatment . This differential effect highlights its utility in studying cellular processes.

Bioremediation Potential

Recent studies have identified bacteria capable of degrading this compound, presenting a novel application in bioremediation. These findings suggest potential methods for safely disposing of this compound waste from laboratories.

- Bacterial Isolates : Two bacterial strains, Pseudomonas terrae and Morganella morganii, have been shown to effectively degrade this compound in laboratory settings . This could mitigate the environmental impact associated with its disposal.

Safety and Toxicity Considerations

Despite its widespread use, this compound poses safety concerns due to its mutagenic properties. It is classified as a carcinogen and requires careful handling.

- Epidemiological Study : A study involving workers at the Pasteur Institute indicated an increased risk of certain cancers associated with exposure to this compound among other chemicals used in biomedical research . This underscores the importance of implementing safety protocols when using this compound.

Mécanisme D'action

Ethidium bromide exerts its effects by intercalating between the base pairs of double-stranded DNA. This intercalation distorts the DNA structure, affecting its weight, conformation, charge, and flexibility. The compound’s flat aromatic structure facilitates its insertion into the DNA helix, leading to unwinding and stabilization of the DNA . This compound also acts as a frameshift mutagen, interfering with DNA replication and transcription .

Comparaison Avec Des Composés Similaires

Classical DNA Intercalators: Acridines and Anthracyclines

Acridines (e.g., Proflavine):

- Structural Differences : Acridines lack the phenanthridine core of ethidium bromide, featuring a tricyclic acridine structure.

- Functional Similarities : Both inhibit DNA/RNA synthesis via intercalation. However, acridines induce frameshift mutations critical for deciphering the genetic code’s triplet nature .

- Applications : Primarily antiviral and antitumor agents, with less use in modern electrophoresis due to lower fluorescence efficiency compared to this compound .

Anthracyclines (e.g., Daunomycin):

- Structural Features: Tetracyclic aglycone moieties linked to amino sugars, enabling dual DNA interaction (intercalation and minor groove binding).

- Functional Differences : Anthracyclines exhibit stronger antitumor activity by inhibiting topoisomerase II and generating free radicals, unlike this compound’s primary role as a research tool .

Fluorescent DNA-Binding Agents

Netropsin :

- Binding Mode: Minor groove binder (AT-rich regions) rather than intercalator.

- DNA Affinity : In this compound displacement assays, netropsin (74% binding) is outperformed by some synthetic compounds (e.g., compound 4 at 80.43%), highlighting ethidium’s superior intercalative efficiency .

Ym155 :

- Structural Similarities : Shares ethidium’s phenanthridinium core, with comparable topological polar surface area (tPSA), LogP, and charge distribution .

Phenanthriplatin :

- Structural Overlap : Contains a phenanthridine ligand but incorporates platinum for covalent DNA binding.

- Mechanistic Contrast: Competes with this compound for DNA intercalation but primarily forms monofunctional adducts, enhancing cytotoxicity in cisplatin-resistant cancers .

Efflux Pump Substrates in Antimicrobial Studies

This compound is a substrate for multidrug efflux pumps in Acinetobacter baumannii and Mycobacterium smegmatis. Isolates with high efflux activity (e.g., R1/R2) show reduced ethidium accumulation, correlating with multidrug resistance (MDR) phenotypes . Vanoxerine analogues (compounds 3, 9, 10) inhibit ethidium efflux similarly to verapamil, suggesting shared pump targets . In contrast, H33342 (a bis-benzimide dye) follows distinct efflux pathways, underscoring ethidium’s unique pump interactions .

Alternatives in DNA Staining

SYBR Safe and GelRed :

- Sensitivity : SYBR Safe requires ~5× higher DNA concentrations than this compound (0.25 ng/band) .

- Toxicity: Ethidium’s mutagenicity arises from metabolic activation (Ames test: 100× mutations in Salmonella TA98 with metabolic enzymes) .

Propidium Iodide :

- Similarities : Comparable fluorescence spectra but higher charge limits cell membrane penetration, making it preferable for viability assays .

Data Tables

Table 1: DNA-Binding and Functional Properties

| Compound | Binding Mode | Key Applications | DNA Detection Limit | Toxicity Profile |

|---|---|---|---|---|

| This compound | Intercalation | Gel electrophoresis, mutation studies | 0.25 ng/band | Mutagenic (metabolites) |

| Proflavine | Intercalation | Antiviral/antitumor research | >1 ng/band | Moderate mutagen |

| Netropsin | Minor groove | AT-rich DNA studies | N/A | Low toxicity |

| Ym155 | Mitochondrial | Cancer therapy | N/A | High (apoptosis inducer) |

| SYBR Safe | Intercalation | Safe DNA staining | ~1.25 ng/band | Low mutagenicity |

Table 2: Efflux Pump Interactions in Bacteria

| Bacterial Strain | Ethidium Accumulation (Relative to Control) | Efflux Inhibition by CCCP* | Key Efflux Pumps |

|---|---|---|---|

| A. baumannii AYE | High | 70% reduction | RND family (e.g., AdeABC) |

| A. baumannii R1/R2 | Low | 85% reduction | Overexpressed AdeIJK |

| M. smegmatis | Moderate | 60% reduction | MmpL/S systems |

*CCCP: Carbonyl cyanide m-chlorophenylhydrazine (proton motive force disruptor) .

Activité Biologique

Ethidium bromide (EtBr) is a synthetic intercalating agent widely recognized for its role in molecular biology, particularly in the visualization of nucleic acids. Its unique properties and biological activities have made it a staple in laboratories for over four decades. This article explores the biological activity of this compound, including its mechanisms of action, applications, and implications based on diverse research findings.

This compound's primary mechanism involves intercalation between the base pairs of double-stranded DNA (dsDNA). This interaction not only enhances the fluorescence of EtBr but also affects the structural integrity and function of DNA. The binding affinity of EtBr to dsDNA is significantly greater than to single-stranded DNA (ssDNA), with fluorescence increases reported as 25-fold for dsDNA compared to much lower values for ssDNA .

Binding Characteristics

- Intercalation : EtBr inserts itself between base pairs, disrupting normal DNA functions and inhibiting processes such as replication and transcription.

- Concentration-Dependent Binding : Studies indicate that the binding of EtBr to DNA is concentration-dependent, with a ratio of one EtBr molecule per 4-5 base pairs under saturating conditions .

- Ionic Strength Influence : The binding characteristics are influenced by ionic strength; higher ionic strengths tend to stabilize the EtBr-DNA complex .

Applications in Molecular Biology

This compound has been extensively used in various applications, including:

- Gel Electrophoresis : It is commonly used as a fluorescent stain for visualizing nucleic acids in agarose gels. The ability to intercalate allows researchers to visualize DNA bands under UV light.

- Inhibition of DNA Polymerase : Due to its intercalation properties, EtBr acts as a potent inhibitor of DNA polymerase, which is crucial for PCR and other amplification techniques .

- Cell Viability Assays : this compound is used in conjunction with other dyes to assess cell viability. It can differentiate between live and dead cells based on membrane integrity.

Toxicity and Safety Considerations

Despite its widespread use, this compound is classified as a mutagenic compound. Its potential to cause genetic mutations raises concerns about safety in laboratory settings. Alternatives such as SYBR Safe have been developed to reduce risks associated with using EtBr without compromising efficiency in nucleic acid detection .

Table 1: Summary of this compound Research Findings

Case Study: Inhibition of tRNA Aminoacylation

A study investigated the effects of this compound on tRNA aminoacylation systems, revealing that the presence of EtBr significantly reduced the extent of aminoacylation reactions. This finding underscores its role as an inhibitor in RNA processing and suggests potential applications in studying translation mechanisms .

Q & A

Basic Research Questions

Q. How does ethidium bromide enable DNA visualization in agarose gel electrophoresis, and what methodological considerations are critical for optimal staining?

this compound (EtBr) intercalates between DNA base pairs, inducing fluorescence under UV light. For optimal results:

- Precast vs. Post-Staining : Precast staining (adding EtBr to molten agarose) reduces dye usage and time but may alter DNA mobility, skewing size-based analysis. Post-staining (submerging gels post-electrophoresis) avoids mobility artifacts but requires longer exposure .

- Concentration : Use 0.5 µg/mL EtBr for minimal interference with DNA migration .

- Photodocumentation : Capture fluorescence using gel documentation systems with UV transilluminators (302 nm). Avoid overexposure to prevent DNA nicking .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear lab coats, gloves (nitrile), and eye protection. Avoid open-toed shoes and exposed skin .

- Waste Management : Collect solid waste (gels, gloves) in double-bagged black bags labeled as hazardous. Liquid waste must be filtered via charcoal systems (e.g., EXTRACTOR®) or treated with bleach before disposal .

- Training : Mandatory SOP reviews and annual refreshers on mutagen risks, decontamination, and emergency procedures .

Q. How can researchers validate the effectiveness of this compound alternatives (e.g., SYBR® Safe) without compromising sensitivity?

- Comparative Staining : Run parallel gels with EtBr and alternatives, using serial dilutions of DNA standards to assess detection limits.

- Fluorescence Quantification : Use image analysis software (e.g., ImageJ) to compare band intensity and signal-to-noise ratios .

Advanced Research Questions

Q. How does this compound stabilize or disrupt DNA-protein interactions, and what experimental designs can distinguish DNA-dependent vs. DNA-independent associations?

EtBr inhibits DNA-dependent protein interactions by intercalating into DNA and displacing bound proteins. To differentiate:

Propriétés

IUPAC Name |

5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMJGEGLRURXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N3.Br, C21H20BrN3 | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025258 | |

| Record name | Ethidium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark red solid; [Merck Index] Red to brown solid; [ICSC] Dark red powder; [Sigma-Aldrich MSDS], RED-TO-BROWN CRYSTALS. | |

| Record name | Homidium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>100 °C | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in 2-methoxyethanol is 20 mg/mL; ethanol, 2 mg/mL, Soluble in 750 parts chloroform at 20 °C, Soluble in 20 parts water at 20 °C, Solubility in water, g/100ml at 20 °C: 5 | |

| Record name | ETHIDIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.34 g/cm³ | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.2X10-12 mm Hg at 25 °C /Estimated/, Vapor pressure at 25 °C: negligible | |

| Record name | ETHIDIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Dark red crystals from alcohol, Maroon powder | |

CAS No. |

1239-45-8 | |

| Record name | Ethidium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homidium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homidium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homidium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethidium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8-diamino-1-ethyl-6-phenylphenantridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMIDIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/059NUO2Z1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHIDIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

260-262 °C (decomposes), 238-240 °C | |

| Record name | ETHIDIUM BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7297 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHIDIUM BROMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1676 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.